4-(Diethylamino)-4-phenylbutan-2-one
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Overview
Description
4-(Diethylamino)-4-phenylbutan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a diethylamino group and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diethylamino)-4-phenylbutan-2-one can be synthesized through a Mannich reaction, which involves the condensation of a ketone with formaldehyde and a secondary amine. The reaction typically requires the following conditions:
Reagents: Diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and hydrochloric acid.
Procedure: The mixture is heated under reflux for 12 hours, followed by cooling and extraction with ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Diethylamino)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-4-phenylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
4-(Diethylamino)-4-phenylbutan-2-one can be compared with other similar compounds such as:
4-Aminoquinolines: These compounds, including chloroquine and amodiaquine, have similar structural features and are used as antimalarial agents
Diethylamino hydroxybenzoyl hexyl benzoate: This compound is used as a UV filter in sunscreens and shares the diethylamino functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83188-04-9 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(diethylamino)-4-phenylbutan-2-one |
InChI |
InChI=1S/C14H21NO/c1-4-15(5-2)14(11-12(3)16)13-9-7-6-8-10-13/h6-10,14H,4-5,11H2,1-3H3 |
InChI Key |
DPBBEPLMJDDNLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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